molecular formula C12H17Cl3N2 B1425106 10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride CAS No. 1245644-01-2

10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

Cat. No. B1425106
M. Wt: 295.6 g/mol
InChI Key: AXUBRZAIAKEHAS-UHFFFAOYSA-N
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Description

10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a chemical compound with the molecular formula C12H17Cl3N2 . It’s a derivative of hexahydro-1H-pyrazino[2,1-a]isoquinoline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14;;/h1-4,12-13H,5-9H2;2*1H . This indicates the presence of a pyrazino[2,1-a]isoquinoline ring system in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.63600 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the available resources .

Scientific Research Applications

Pharmacological Importance and Therapeutic Potential

Isoquinoline derivatives, including 10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride, have shown significant biological activities, which make them valuable in drug discovery and development. These compounds have been investigated for their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. Their broad spectrum of biological activities stems from their chemical structure, which allows for interactions with various biological targets. The extensive examination of published literature in pharmaceutical and medical databases highlights the less known but potentially impactful therapeutic uses of isoquinoline derivatives (Danao et al., 2021).

Structural Modifications and Drug Discovery

The chemical structure of isoquinoline derivatives is a key factor in their therapeutic applications. Structural modifications of these compounds can lead to the discovery of new pharmacological activities and enhance their efficacy as therapeutic agents. Research into isoquinoline N-oxides alkaloids, for example, has revealed over 200 compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities. These findings underscore the importance of isoquinoline derivatives in the development of new drugs and therapies for a variety of diseases (Dembitsky et al., 2015).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources. It’s recommended to handle it with appropriate safety measures as with any chemical compound .

Future Directions

The future directions for this compound are not specified in the available resources. Given its unique structure, it could be of interest in various fields such as medicinal chemistry or materials science .

properties

IUPAC Name

10-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2.2ClH/c13-10-2-1-9-3-5-15-6-4-14-8-12(15)11(9)7-10;;/h1-2,7,12,14H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUBRZAIAKEHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNCC2C3=C1C=CC(=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718674
Record name 10-Chloro-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

CAS RN

1245644-01-2
Record name 10-Chloro-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Reactant of Route 2
10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Reactant of Route 3
10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Reactant of Route 4
10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Reactant of Route 5
10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
Reactant of Route 6
10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

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